Serotype Determinant Specificity: Paratose vs. Abequose vs. Tyvelose in Salmonella O-Antigens
In Salmonella enterica, the O-antigen repeating units of groups A, B, and D are structurally identical except for the terminal 3,6-dideoxyhexose residue: paratose (3,6-dideoxy-D-ribo-hexose) in group A, abequose (3,6-dideoxy-D-xylo-hexose) in group B, and tyvelose (3,6-dideoxy-D-arabino-hexose) in group D [1]. This single stereochemical difference—tyvelose possesses the D-arabino configuration, whereas paratose is D-ribo and abequose is D-xylo—determines mutually exclusive serogroup specificity [1]. The final biosynthetic step unique to group D is catalyzed by CDP-tyvelose epimerase (rfbE), which converts CDP-paratose to CDP-tyvelose [1].
| Evidence Dimension | Stereochemical configuration (C-2 and C-4 hydroxyl orientation) |
|---|---|
| Target Compound Data | D-arabino configuration (3,6-dideoxy-D-arabino-hexose) |
| Comparator Or Baseline | Paratose (D-ribo); Abequose (D-xylo) |
| Quantified Difference | Mutually exclusive serogroup specificity; no cross-recognition between groups |
| Conditions | Salmonella enterica lipopolysaccharide O-antigen repeating units |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for Salmonella group D-specific serotyping reagents, diagnostic immunoassays, or synthetic O-antigen fragments.
- [1] Verma, N.K., et al. (1989). Identification and sequence of rfbS and rfbE, which determine antigenic specificity of group A and group D salmonellae. Journal of Bacteriology, 171(10):5694-5701. View Source
